Cas no 1159-93-9 (11H-Dibenzo[b,e][1,4]diazepin-11-one,7-chloro-10-[2-(dimethylamino)ethyl]-5,10-dihydro-)
![11H-Dibenzo[b,e][1,4]diazepin-11-one,7-chloro-10-[2-(dimethylamino)ethyl]-5,10-dihydro- structure](https://it.kuujia.com/scimg/cas/1159-93-9x500.png)
1159-93-9 structure
Nome del prodotto:11H-Dibenzo[b,e][1,4]diazepin-11-one,7-chloro-10-[2-(dimethylamino)ethyl]-5,10-dihydro-
11H-Dibenzo[b,e][1,4]diazepin-11-one,7-chloro-10-[2-(dimethylamino)ethyl]-5,10-dihydro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 11H-Dibenzo[b,e][1,4]diazepin-11-one,7-chloro-10-[2-(dimethylamino)ethyl]-5,10-dihydro-
- 2-chloro-5-[2-(dimethylamino)ethyl]-11H-benzo[b][1,4]benzodiazepin-6-one
- 10,11-Dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepine, 7-chloro-10-(2'-(dimethylamino)ethyl)-
- 5H-Dib
- 7-Chlor-10-beta-dimethylamino-aethyl-10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin
- 7-Chloro-10-(2-(dimethylamino)ethyl)-5,10-dihydro-11H-dibenzo(b,e)(1,4)diazepin-11-one
- BRN 0895864
- Clobenzepam
- Clobenzepam [INN]
- Clobenzepamum
- Clobenzepamum [INN-Latin]
- Tarpan
- UNII-0O6W0NP518
- WA 172
- 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-7-chloro-10-(2-(dimethylamino)ethyl)-
- 0O6W0NP518
- Q5134760
- 1159-93-9
- SCHEMBL142326
- DTXSID50151218
- CHEBI:135352
- CHEMBL2104007
- NS00100933
- CLOBENZEPAM [MI]
-
- Inchi: InChI=1S/C17H18ClN3O/c1-20(2)9-10-21-16-8-7-12(18)11-15(16)19-14-6-4-3-5-13(14)17(21)22/h3-8,11,19H,9-10H2,1-2H3
- Chiave InChI: IDWVKNARDDZONS-UHFFFAOYSA-N
- Sorrisi: CN(CCN1C(=O)C2=CC=CC=C2NC2C=C(C=CC1=2)Cl)C
Proprietà calcolate
- Massa esatta: 315.11404
- Massa monoisotopica: 315.11384
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 403
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Carica superficiale: 0
- Superficie polare topologica: 35.6
- Conta Tautomer: 4
Proprietà sperimentali
- Densità: 1.227
- Punto di fusione: 165-166°
- Punto di ebollizione: 490°Cat760mmHg
- Punto di infiammabilità: 250.1°C
- Indice di rifrazione: 1.6
- PSA: 35.58
11H-Dibenzo[b,e][1,4]diazepin-11-one,7-chloro-10-[2-(dimethylamino)ethyl]-5,10-dihydro- Letteratura correlata
-
1. Book reviewsB. Flaherty,R. A. Morton Analyst 1972 97 79
-
2. Identification of primary free radicals in trehalose dihydrate single crystals X-irradiated at 10 KMihaela Adeluta Tarpan,Hendrik De Cooman,Einar Sagstuen,Michel Waroquier,Freddy Callens Phys. Chem. Chem. Phys. 2011 13 11294
1159-93-9 (11H-Dibenzo[b,e][1,4]diazepin-11-one,7-chloro-10-[2-(dimethylamino)ethyl]-5,10-dihydro-) Prodotti correlati
- 892569-72-1(N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine)
- 2228650-58-4(4-(3-Amino-2,2-dimethylcyclopropyl)-3-fluorophenol)
- 65286-27-3(Pentanamide,2-amino-5-[(aminoiminomethyl)amino]-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,(2S)-)
- 2229591-21-1(2-(1-amino-4-hydroxycyclohexyl)-3-bromophenol)
- 180411-55-6(1-Isoquinolinecarbonyl chloride)
- 713084-20-9((3-Propionyl-indol-1-yl)-acetic acid)
- 1038326-77-0(N5-3-(trifluoromethoxy)phenylpyridine-2,5-diamine)
- 874146-56-2(4-chloro-N-4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-ylbenzamide)
- 2098018-66-5(3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide)
- 2680803-49-8(5-(benzyloxy)carbonyl-2-(tert-butoxy)carbonyl-2,5-diazaspiro3.5nonane-7-carboxylic acid)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
